2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIODRBHIESSYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460522 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505084-58-2 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

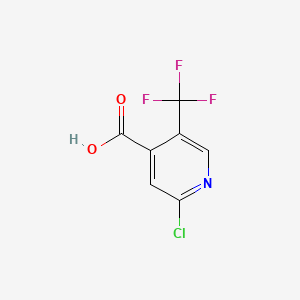

2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid structure

An In-Depth Technical Guide to 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid: Synthesis, Characterization, and Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and carboxylic acid groups on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable synthon for developing novel bioactive molecules. This document will detail its molecular structure, physicochemical properties, prevalent synthetic methodologies with mechanistic insights, analytical characterization techniques, and significant applications. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

This compound is a trifluoromethyl-substituted pyridine derivative.[1] Its structure features a pyridine ring substituted at the C2 position with a chlorine atom, the C4 position with a carboxylic acid group, and the C5 position with a trifluoromethyl group.

-

IUPAC Name : this compound

-

Synonym : 2-chloro-5-(trifluoromethyl)isonicotinic acid[2]

-

Molecular Weight : 225.55 g/mol [2]

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental protocols, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 225.55 g/mol | [2] |

| Molecular Formula | C7H3ClF3NO2 | [2][3] |

| Appearance | Solid | |

| Melting Point | 173-178 °C | |

| SMILES | OC(=O)C1=CC(Cl)=NC=C1C(F)(F)F | [3] |

| InChI Key | RMSKYTKOFDQVEL-UHFFFAOYSA-N |

The Role of Key Structural Features

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its introduction into a molecule can significantly enhance properties such as metabolic stability, bioavailability, and lipophilicity, which are crucial for developing more effective drugs.[4] The chlorine atom and carboxylic acid group provide reactive handles for further chemical modification, allowing this compound to serve as a versatile scaffold in the synthesis of more complex molecules. The pyridine ring itself is a common motif in many natural products and pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key biological interactions.[5]

Synthesis and Mechanistic Insights

Common Synthetic Routes for the TFMP Core

The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a critical intermediate for numerous agrochemicals and pharmaceuticals.[6][7] Its synthesis is often achieved starting from 3-picoline (3-methylpyridine). One robust industrial method involves a one-step, high-temperature, vapor-phase chlorination and fluorination process.[1][7]

This process, while efficient for large-scale production, can lead to the formation of multi-chlorinated by-products.[1] An alternative, multi-step approach involves the initial chlorination of 3-picoline to form 2-chloro-5-(trichloromethyl)pyridine, followed by a fluorine/chlorine exchange reaction to yield the desired 2-chloro-5-(trifluoromethyl)pyridine.[1][8]

Caption: General synthetic workflow for TFMP derivatives.

Postulated Synthesis of the Carboxylic Acid

Starting from the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, the introduction of the carboxylic acid group at the C4 position can be envisioned through several organometallic strategies. A plausible route would involve a directed ortho-metalation approach or a halogen-metal exchange followed by carboxylation.

Step-by-Step Hypothetical Protocol:

-

Lithiation: Treat 2-chloro-5-(trifluoromethyl)pyridine with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base would selectively deprotonate the C4 position, which is activated by the adjacent nitrogen and chloro-substituents.

-

Carboxylation: The resulting lithiated intermediate is then quenched with a source of carbon dioxide, such as dry ice (solid CO2) or by bubbling CO2 gas through the solution.

-

Acidic Workup: The reaction is subsequently quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, this compound.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the Cl, CF3, and COOH groups. |

| ¹³C NMR | Resonances for all seven carbon atoms. The carbon of the CF3 group will appear as a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z corresponding to 225.55, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% intensity of M+). |

| HPLC | A single major peak under appropriate conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water with formic acid), indicating high purity. |

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a privileged structure in modern chemistry.[1] Compounds derived from 2-chloro-5-(trifluoromethyl)pyridine are integral to the synthesis of numerous high-value products.

-

Herbicides : It is a key intermediate for aryloxyphenoxypropionate herbicides like Fluazifop-butyl, which are used to control grass weeds.[1][6]

-

Insecticides : It serves as a precursor for insecticides such as Fipronil and Chlorfluazuron.[6]

-

Fungicides : The related compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a metabolite of the fungicide Fluopyram.[1][9]

-

Pharmaceuticals : While many TFMP-containing drugs are in clinical trials, the scaffold is being actively investigated for developing antiviral and antitumor agents.[4] The carboxylic acid functionality of the title compound provides a crucial attachment point for building more complex pharmaceutical candidates.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling this compound and its precursors.

-

Hazard Identification : this compound is classified as an irritant, causing skin and serious eye irritation.[10] The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is harmful if swallowed or inhaled.[11][12][13]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10][11][14] Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling.[10][11]

-

Storage : Store in a cool, dry, and well-ventilated place.[10][11][14] Keep the container tightly closed when not in use.[10][11][14]

-

First Aid :

-

In case of skin contact : Wash with plenty of soap and water.[10][14]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][14]

-

If inhaled : Remove the victim to fresh air and keep at rest in a comfortable breathing position.[10]

-

If swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[11]

-

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 505084-58-2 [sigmaaldrich.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid CAS 505084-58-2

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid (CAS 505084-58-2): A Keystone Building Block in Modern Chemistry

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, featuring a pyridine core substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid, makes it a versatile and valuable building block for the synthesis of complex, biologically active molecules. The strategic incorporation of the trifluoromethyl (CF₃) group is known to enhance critical properties such as metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols for researchers, chemists, and professionals in drug development.

The Strategic Importance of Trifluoromethylpyridines in Chemical Synthesis

The trifluoromethylpyridine (TFMP) scaffold has become a privileged structural motif in modern medicinal and agricultural chemistry.[2] The introduction of a trifluoromethyl group into an organic molecule can profoundly and beneficially alter its physicochemical properties.[1] These enhancements include:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile and longer in-vivo half-life.

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its intended target.

-

Modulated Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ group lowers the pKa of nearby acidic protons and reduces the basicity of the pyridine nitrogen, influencing solubility and receptor interactions.

-

Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, thereby enhancing the binding affinity and potency of the final compound.

This compound, CAS 505084-58-2, embodies these advantages within a single, versatile molecule. The presence of three distinct functional handles—the carboxylic acid, the chloro leaving group, and the stable trifluoromethyl moiety—provides chemists with multiple avenues for synthetic elaboration, making it a cornerstone intermediate for creating novel therapeutic and crop protection agents.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental for the effective use of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 505084-58-2 | |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-chloro-5-(trifluoromethyl)isonicotinic acid | |

| Molecular Formula | C₇H₃ClF₃NO₂ | [5][6] |

| Molecular Weight | 225.55 g/mol | [6] |

| Appearance | White to yellow solid | |

| Melting Point | 185-186°C | [7][8] |

| Boiling Point | 376.7 ± 42.0 °C (Predicted) | [7] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in water | [9] |

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator, to ensure long-term stability.[7]

Synthesis and Manufacturing Insights

While various routes can produce the trifluoromethylpyridine core, a common and logical pathway to the title compound involves the synthesis of a nitrile-substituted precursor followed by hydrolysis. The hydrolysis of a nitrile at the 4-position of the pyridine ring is a robust and high-yielding method to install the carboxylic acid functionality.

Representative Synthetic Workflow: Nitrile Hydrolysis

The conversion of 2-chloro-4-cyano-5-(trifluoromethyl)pyridine to the final carboxylic acid is a critical final step. This transformation can be achieved under either acidic or basic conditions, which cleave the carbon-nitrogen triple bond.

Caption: A generalized workflow for the synthesis via nitrile hydrolysis.

Detailed Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a representative procedure for the acid-catalyzed hydrolysis of the corresponding nitrile precursor.

Causality and Experimental Rationale:

-

Strong Acid (H₂SO₄): Concentrated sulfuric acid serves as both the acid catalyst and the water source (upon dilution) for the hydrolysis. The protonation of the nitrile nitrogen by the strong acid makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Elevated Temperature: The hydrolysis of nitriles is often slow at room temperature. Heating the reaction mixture provides the necessary activation energy to drive both steps of the hydrolysis (conversion to the primary amide and then to the carboxylic acid) to completion.

-

Aqueous Workup: The reaction is quenched by carefully adding it to ice water. This serves to dilute the strong acid, precipitate the organic product which is often less soluble in the cold aqueous acidic medium, and control the exotherm. The resulting solid can then be easily collected by filtration.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-cyano-5-(trifluoromethyl)pyridine (1.0 eq).

-

Acid Addition: Slowly and carefully, add concentrated sulfuric acid (5-10 volumes) to the starting material while stirring. An initial exotherm may be observed.

-

Heating: Heat the mixture to 80-100°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and water.

-

Precipitation: Slowly and with vigorous stirring, pour the reaction mixture into the ice-water slurry. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the isolated solid under vacuum to yield the final product, this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for selective modifications.

Caption: Key reactive sites for chemical derivatization.

-

Carboxylic Acid Reactivity: The carboxyl group is the most versatile handle for derivatization. It is readily converted into amides, esters, and acid chlorides. Amide bond formation is particularly crucial for building larger molecules in drug discovery. A patent describes the activation of this specific carboxylic acid with oxalyl chloride and a catalytic amount of DMF to form the acyl chloride in situ, which can then be reacted with an amine.[10]

-

Chloro Group Reactivity: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols) to build diverse libraries of compounds.

Detailed Protocol: Amide Bond Formation via Acyl Chloride

This protocol outlines the synthesis of an amide derivative, a cornerstone reaction in medicinal chemistry.

Causality and Experimental Rationale:

-

Oxalyl Chloride: This reagent is chosen to convert the carboxylic acid into a highly reactive acyl chloride intermediate. The byproducts of this reaction (CO, CO₂, HCl) are gaseous, which helps to drive the reaction to completion and simplifies purification.

-

DMF (catalytic): N,N-Dimethylformamide acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, which is the active species that generates the acyl chloride.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions because the acyl chloride intermediate is highly reactive towards water and would hydrolyze back to the carboxylic acid.

-

Base (e.g., Triethylamine): When reacting the acyl chloride with an amine, a non-nucleophilic base is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).[10]

-

Acyl Chloride Formation: Cool the mixture in an ice bath (0°C). Add oxalyl chloride (1.2-1.5 eq) dropwise.[10]

-

Stirring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of this step is often indicated by the cessation of gas evolution.

-

Amine Addition: In a separate flask, dissolve the desired amine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Coupling: Cool the amine solution to 0°C and slowly add the freshly prepared acyl chloride solution.

-

Reaction Completion: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

-

Workup and Purification: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Agrochemicals

This carboxylic acid is a documented intermediate in the synthesis of novel compounds for both pharmaceutical and agricultural applications. The trifluoromethylpyridine core is a key component in several commercial products.

-

Agrochemicals: Trifluoromethylpyridine derivatives are integral to many modern crop protection agents. For instance, the fungicide Fluopyram and the herbicide Fluazifop contain this core structure.[4] The title compound serves as a key building block for creating analogs and new active ingredients in this field. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a close isomer, is a known metabolite of the fungicide Fluopyram.[4][11]

-

Pharmaceuticals: In drug discovery, the TFMP moiety is explored for developing treatments across various therapeutic areas.[1] Derivatives have been investigated as potential kinase inhibitors for oncology applications, targeting signaling pathways that drive tumor growth.[1] The ability to readily form amides from this compound makes it an ideal starting point for synthesizing libraries of potential drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The compound is classified as hazardous.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust generation and accumulation.[3][12] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[14]

-

Hazardous Decomposition: Upon combustion, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[14]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its trifecta of reactive sites, combined with the beneficial properties imparted by the trifluoromethyl group, provides a robust platform for the design and synthesis of next-generation pharmaceuticals and agrochemicals. This guide has outlined its core properties, synthesis, reactivity, and safe handling, providing researchers with the foundational knowledge required to leverage this powerful building block in their scientific pursuits.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS 505084-58-2 [matrix-fine-chemicals.com]

- 6. 2-クロロ-5-(トリフルオロメチル)ピリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 505084-58-2 | CAS DataBase [chemicalbook.com]

- 8. This compound [infochems.co.kr]

- 9. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 505084-58-2), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. This document delves into the core physicochemical properties, detailed synthetic pathways, reactivity profile, and potential applications of this versatile building block. By synthesizing established data with expert-derived insights, this guide serves as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules. Particular emphasis is placed on the synthesis of its crucial precursor, 2-chloro-5-(trifluoromethyl)pyridine, and a proposed, state-of-the-art methodology for its subsequent C4-carboxylation.

Introduction and Strategic Importance

The incorporation of a trifluoromethyl group (-CF3) and a pyridine scaffold into a single molecular entity is a well-established strategy in modern drug discovery and agrochemical design. The -CF3 group often enhances metabolic stability, lipophilicity, and binding affinity, while the pyridine ring serves as a bioisostere for phenyl groups and provides a key site for hydrogen bonding interactions. This compound, also known as 2-chloro-5-(trifluoromethyl)isonicotinic acid, embodies this strategic design.[1] It possesses three key points of functionality: a reactive carboxylic acid for amide coupling and other derivatizations, a displaceable chlorine atom for nucleophilic aromatic substitution, and an electronically modified pyridine ring. These features make it a highly valuable intermediate for constructing complex molecular architectures.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 505084-58-2 | |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |

| Molecular Weight | 225.55 g/mol | |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-chloro-5-(trifluoromethyl)isonicotinic acid | [1] |

| Appearance | White to pale yellowish-brown crystalline powder or solid | [1] |

| SMILES | OC(=O)C1=CC(Cl)=NC=C1C(F)(F)F | [3] |

| InChIKey | OIODRBHIESSYRO-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a logical and efficient pathway involves a two-stage process: first, the synthesis of the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), followed by the selective introduction of a carboxylic acid group at the C4 position.

Stage 1: Synthesis of the Precursor 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

The industrial synthesis of 2,5-CTF is well-established and typically starts from 3-picoline (3-methylpyridine). The process involves the transformation of the methyl group into a trichloromethyl group, followed by a halogen exchange (Halex) reaction to form the trifluoromethyl group, and finally, chlorination of the pyridine ring. A common multi-step approach is outlined below.[4][5]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

Step 1: N-Oxidation of 3-Picoline

-

To a stirred solution of 3-picoline, add an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Heat the reaction mixture to facilitate the formation of 3-picoline-N-oxide.

-

Monitor the reaction by TLC or GC until completion.

-

Work up the reaction by neutralizing the acid and extracting the product. Purify by distillation or crystallization.

Step 2: Chlorination to 2-Chloro-5-methylpyridine

-

Treat the 3-picoline-N-oxide from the previous step with a chlorinating agent like benzoyl chloride in a suitable solvent (e.g., dichloromethane).[4]

-

The reaction proceeds via a rearrangement mechanism to yield a mixture of isomers, with 2-chloro-5-methylpyridine being a major product.

-

Isolate the desired product through distillation.

Step 3: Side-Chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine

-

Subject 2-chloro-5-methylpyridine to free-radical chlorination. This is typically achieved using chlorine gas (Cl₂) under UV irradiation or with a radical initiator like azobisisobutyronitrile (AIBN).[4]

-

The reaction is carried out in a solvent like carbon tetrachloride or o-dichlorobenzene at elevated temperatures.

-

Continuously supply chlorine gas until the starting material is consumed, as monitored by GC.

Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

-

The final step is a halogen exchange reaction. Treat 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent.

-

Anhydrous hydrogen fluoride (HF) is commonly used in industrial settings, often with a catalyst.[5] Alternatively, reagents like potassium fluoride (KF) with a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) in a polar aprotic solvent like DMSO can be employed.[4]

-

Heat the mixture under reflux for several hours.

-

After completion, quench the reaction and extract the final product, 2-chloro-5-(trifluoromethyl)pyridine. Purify by vacuum distillation.

Figure 1: General synthetic workflow for the preparation of the key precursor 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from 3-picoline.

Stage 2: Proposed Synthesis via C4-Selective Carboxylation

Proposed Experimental Protocol: C4-Carboxylation of 2,5-CTF

Step 1: C4-Phosphination of 2,5-CTF

-

In a glovebox, charge an oven-dried vial with 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.), triphenylphosphine (Ph₃P, 1.2 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).

-

Add a suitable solvent (e.g., 1,2-dichloroethane) and an oxidant (e.g., Ag₂CO₃, 1.2 equiv.).

-

Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

-

After cooling, the resulting pyridylphosphonium salt can often be used directly in the next step after filtration to remove inorganic salts.

Step 2: Copper-Catalyzed Carboxylation with CO₂

-

To the crude pyridylphosphonium salt from Step 1, add a copper catalyst (e.g., CuCl, 10 mol%), a ligand (e.g., TMEDA, 20 mol%), and a polar aprotic solvent (e.g., DMA).

-

Add a reductant (e.g., ZnEt₂, 2.0 equiv.) to the mixture at room temperature.

-

Bubble CO₂ gas (1 atm) through the reaction mixture via a needle for the duration of the reaction (e.g., 12-24 hours).

-

Monitor the formation of the desired carboxylic acid by LC-MS.

-

Upon completion, quench the reaction carefully with aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Figure 2: A proposed modern synthetic route for the C4-selective carboxylation of 2,5-CTF using a phosphination/copper-catalyzed carboxylation sequence.[6]

Chemical Reactivity and Profile

The reactivity of this compound is governed by its three principal functional groups:

-

Carboxylic Acid (-COOH): This group is the primary handle for derivatization. It can be readily converted into a variety of other functional groups.

-

Amide Formation: Standard peptide coupling conditions (e.g., HATU, HOBt, EDC with an amine) will yield corresponding amides. This is a common strategy in drug development.

-

Esterification: Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions will produce esters.

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to a primary alcohol (4-(hydroxymethyl) group).

-

-

2-Chloro Substituent (-Cl): The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group.

-

It can be displaced by various nucleophiles such as amines, alkoxides, and thiols, typically under heated conditions, sometimes with palladium or copper catalysis. This allows for the introduction of a wide range of substituents at the C2 position.

-

-

Pyridine Ring: The ring itself is electron-deficient. The nitrogen atom is basic and can be protonated or quaternized. The reactivity of the ring towards electrophilic aromatic substitution is low due to the deactivating effects of the chloro and trifluoromethyl substituents.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and product characterization.

| Parameter | Predicted Characteristics |

| ¹H NMR | Two signals are expected in the aromatic region (typically δ 8.0-9.0 ppm). Both signals will be singlets (or very narrow doublets due to long-range coupling) corresponding to the protons at the C3 and C6 positions. The proton at C6, adjacent to the nitrogen, is expected to be further downfield. The carboxylic acid proton will appear as a broad singlet, highly variable in chemical shift (δ 10-13 ppm) depending on solvent and concentration. |

| ¹³C NMR | Seven distinct carbon signals are expected. The carboxylic acid carbonyl carbon (C=O) will be in the δ 160-170 ppm range. The CF₃ carbon will appear as a quartet due to C-F coupling. The five pyridine ring carbons will appear in the aromatic region (δ 120-160 ppm), with their exact shifts influenced by the electronic effects of the substituents. |

| ¹⁹F NMR | A single sharp signal is expected for the -CF₃ group. |

| Mass Spectrometry (EI) | The molecular ion (M⁺) peak would be observed. The exact mass can be calculated for high-resolution mass spectrometry (HRMS). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation would likely involve the loss of -COOH, -Cl, and potentially parts of the trifluoromethyl group. |

| Calculated Mass | Monoisotopic Mass: 224.98044 Da.[7] |

| IR Spectroscopy | Key stretches would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretches for the pyridine ring (~1400-1600 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹). |

Applications and Research Relevance

This compound is a strategic building block primarily for the synthesis of complex organic molecules in the life sciences.

-

Agrochemicals: The precursor, 2,5-CTF, is a vital intermediate for producing high-efficiency herbicides such as fluazifop and haloxyfop, which are used to control grass weeds in broadleaf crops.[5] The 4-carboxylic acid derivative is a logical next-generation intermediate for creating new herbicides with potentially different properties or modes of action, likely through the formation of novel amides or esters.

-

Pharmaceuticals: In medicinal chemistry, this molecule serves as a scaffold for generating libraries of compounds for screening. The isonicotinic acid core is present in numerous drugs. The combination of the chloro and trifluoromethyl groups allows for precise tuning of electronic and steric properties to optimize ligand-receptor binding and improve pharmacokinetic profiles (ADME). Potential therapeutic areas could include oncology, inflammation, and infectious diseases, where kinase inhibitors and other targeted therapies often employ substituted heterocyclic cores.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. While specific toxicology data is limited, based on its functional groups and related compounds, the following precautions are advised:

-

Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disclaimer: This information is for guidance only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

References

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Chlor-5-(Trifluormethyl)pyridin-4-Carbonsäure, 97 % 250 mg. Retrieved from [Link]

-

Molbase. (n.d.). This compound | CAS 505084-58-2. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154–171. [Link]

-

Oakwood Chemical. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-(trifluoromethyl)isonicotinic acid (C7H3ClF3NO2). Retrieved from [Link]

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

-

Google Patents. (n.d.). US 2010/0075971 A1. Retrieved from [Link]

-

Schmalzbauer, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 793. [Link]

-

Veer-Chemie. (n.d.). 2- Chloro Isonicotinic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US4249009A - Processes for preparing 2-chloro-5-trifluoromethylpyridine.

-

SENFEIDA. (n.d.). China 2-Chloronicotinic Acid Manufacturers Suppliers Factory. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

Spychała, M., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Microbial Cell Factories, 15, 211. [Link]

-

ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

-

PubMed. (n.d.). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Retrieved from [Link]

-

Google Patents. (n.d.). EP 0110690 A1 - Preparation of (trifluoromethyl)pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Retrieved from [Link]

-

Tang, S., et al. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO₂ via Pyridylphosphonium Salts. Angewandte Chemie International Edition. [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Volza. (n.d.). I Acid & HSN Code 9802 Exports from World. Retrieved from [Link]

-

Namiki Shoji Co., Ltd. (n.d.). SinoFluoro社 1㎏up 在庫リスト. Retrieved from [Link]

-

Namiki Shoji Co., Ltd. (n.d.). SinoFluoro社 1㎏up 在庫リスト. Retrieved from [Link]

-

Google Patents. (n.d.). US 2013/0172335 A1. Retrieved from [Link]

-

PubChem. (n.d.). US11780845, Example 1435. Retrieved from [Link]

Sources

- 1. 505084-58-2・2-Chloro-5-(trifluoromethyl)-4-pyridinecarboxylic Acid・351-28681[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 2. fishersci.de [fishersci.de]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 97% [labchem.co.za]

- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, also known as 2-chloro-5-(trifluoromethyl)isonicotinic acid, is a fluorinated heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro-substituted pyridine ring, make it a strategic intermediate for the development of novel bioactive molecules. The carboxylic acid moiety provides a versatile handle for a wide array of chemical transformations, including amidation, esterification, and coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, outlines established synthetic strategies, details its known applications, and presents essential safety and handling protocols to empower researchers in its effective and safe utilization.

Core Physicochemical & Structural Data

This compound (CAS No. 505084-58-2) is a solid at room temperature with a molecular weight of 225.55 g/mol .[1] The strategic placement of its functional groups dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |

| Molecular Weight | 225.55 g/mol | [1] |

| CAS Number | 505084-58-2 | [2] |

| Synonym | 2-chloro-5-(trifluoromethyl)isonicotinic acid | [2] |

| Melting Point | 185-186 °C | [3] |

| Boiling Point | 281.6 °C at 760 mmHg | [3] |

| Density | ~1.6 g/cm³ | [3] |

| Physical Form | Solid | [4] |

| Solubility | Slightly soluble in water | [3][5] |

| Purity (Commercial) | Available as 97% or 98% pure | [4][6] |

Synthesis Strategies: A Mechanistic Perspective

A plausible synthetic pathway would originate from 3-picoline (3-methylpyridine). This common starting material undergoes a series of chlorination and fluorination reactions to generate the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, which is then carboxylated.

Caption: Plausible synthetic pathway from 3-picoline.

Causality Behind Experimental Choices:

-

Starting Material: 3-Picoline is an inexpensive and readily available industrial feedstock, making it an economically viable starting point.[7]

-

Side-Chain Chlorination: The methyl group is first converted to a trichloromethyl group. This is a crucial step as the -CCl₃ group is a precursor to the desired -CF₃ moiety. This transformation is typically achieved via radical chlorination.[8]

-

Ring Chlorination: Subsequent chlorination of the pyridine ring is directed to the 2-position due to the electronic effects of the existing substituent and the nitrogen heteroatom.[9]

-

Fluorination: The halogen exchange reaction (Halex reaction) replaces the chlorine atoms of the -CCl₃ group with fluorine. Anhydrous potassium fluoride (KF) or hydrogen fluoride (HF) are common fluorinating agents for this step.[7][10]

-

Carboxylation: The final step involves introducing the carboxylic acid group at the 4-position. A directed ortho-metalation (DoM) is a highly effective strategy. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the C4 position, which is activated by the adjacent chloro and nitrogen groups. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to yield the target carboxylic acid upon acidic workup.

Analytical Characterization & Quality Control

Ensuring the purity and structural integrity of this compound is paramount for its successful application in synthesis. A multi-technique approach is required for comprehensive validation.

A. Spectroscopic Analysis

While specific spectra for this exact compound are not publicly cataloged, the expected spectral features can be predicted based on its structure and data from closely related analogues like 2-chloro-5-(trifluoromethyl)pyridine.[11][12][13]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets (or narrow doublets with a small ⁴J coupling) in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. A broad singlet corresponding to the acidic proton of the carboxylic acid would also be present, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The signals for the pyridine ring carbons will be influenced by the electronegative chloro and trifluoromethyl substituents.

-

¹⁹F NMR: A single, sharp signal would be expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 225. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

B. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this non-volatile compound.

Protocol: HPLC Purity Analysis

This protocol is based on established methods for analyzing related pyridine derivatives and serves as a robust starting point for method development.[14][15]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.

-

Rationale: The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention on the non-polar stationary phase.

-

-

Gradient: A typical gradient would start at a low percentage of acetonitrile and ramp up to a high percentage to elute any less polar impurities. For example, 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of maximum absorbance, likely around 254 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile/water to a concentration of ~1 mg/mL.

-

Validation: The method should be validated for linearity, precision, and accuracy using a certified reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Applications in Synthesis: A Versatile Building Block

The primary value of this compound lies in its role as a key intermediate for introducing the 2-chloro-5-(trifluoromethyl)pyridyl moiety into larger, more complex molecules. This scaffold is prevalent in a range of high-value agrochemicals and is being actively explored in pharmaceuticals.[5][16]

Caption: Key reaction pathways and application areas.

-

Agrochemicals: The parent structure, 2-chloro-5-(trifluoromethyl)pyridine, is a cornerstone for potent herbicides like fluazifop-p-butyl, insecticides such as chlorfluazuron, and fungicides.[17] The carboxylic acid derivative serves as a handle to link this active pyridine scaffold to other molecular fragments, enabling the synthesis of new analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties.

-

Pharmaceuticals: The trifluoromethylpyridine motif is increasingly recognized for its ability to enhance drug properties like metabolic stability and binding affinity.[16][18] This building block is used in the synthesis of novel compounds for various therapeutic areas. The carboxylic acid can be converted to an amide, a common functional group in many active pharmaceutical ingredients (APIs), via standard peptide coupling reagents (e.g., HATU, HOBt) or after activation to an acid chloride.[3]

-

Organic Electronics: There is emerging interest in using fluorinated heterocyclic compounds as intermediates for organic light-emitting diodes (OLEDs), suggesting potential applications in materials science.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established protocols is non-negotiable. The following information is derived from the Safety Data Sheet (SDS) for this compound.[9]

A. Hazard Identification

-

Classification: This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[9]

-

Signal Word: Warning [9]

-

Hazard Statements:

B. Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling Practices:

C. Storage

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place.[9]

D. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for the discovery and development of next-generation pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and versatile reactivity, centered on the carboxylic acid group, provide a reliable platform for chemical innovation. By understanding its synthetic origins, analytical characterization, and requisite safety protocols, researchers can confidently and effectively leverage this powerful building block in their synthetic campaigns.

References

- Chemdad Co., Ltd. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Jubilant Ingrevia Limited. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). US4249009A - Processes for preparing 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Reagents.com. (n.d.). This compound, 98%.

-

Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

- Labchem. (n.d.). This compound, 97%.

-

Fujikawa, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-150. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Chloro-5-(trifluoromethyl)isonicotinic acid. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- ChemicalBook. (2025). 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%.

- Google Patents. (n.d.). EP4105202A1 - Method for preparing 2-chloro-5-trifluoromethylpyridine.

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Purity of 2-(Chloromethyl)-5-fluorothiophene. (Note: Used as a template for analytical section structure).

-

SIELC Technologies. (n.d.). Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link] (Note: Used for general context on fluorination in medicinal chemistry).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-5-(trifluoromethyl)isonicotinic acid | 505084-58-2 [sigmaaldrich.com]

- 5. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]

- 6. reagentsstage.cimm2.com [reagentsstage.cimm2.com]

- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 12. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 16. nbinno.com [nbinno.com]

- 17. 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid 97 505084-59-3 [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Drug Discovery and Agrochemical Development

Executive Summary

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the myriad of fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a privileged structure, imparting a unique constellation of physicochemical properties that enhance biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth technical exploration of trifluoromethylpyridine derivatives, intended for researchers, scientists, and professionals in drug development and agrochemical innovation. We will traverse the synthetic landscape, dissect the underlying chemical principles governing their reactivity, and illuminate their application in creating next-generation therapeutic agents and crop protection solutions. This document is designed not as a rigid protocol, but as a comprehensive scientific narrative, grounded in mechanistic understanding and field-proven insights to empower the practicing scientist.

The Trifluoromethyl Group: A Bioisostere of Strategic Importance

The trifluoromethyl (-CF3) group is a powerful tool in molecular design due to its profound impact on a molecule's properties.[1][2][3] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly alters the electronic landscape of the parent molecule.[2] This electronic perturbation can modulate pKa, influence receptor-ligand interactions, and alter metabolic pathways.[1][2]

Beyond its electronic effects, the -CF3 group is highly lipophilic, a characteristic that can enhance a molecule's ability to cross cellular membranes, a critical factor for drug bioavailability and the efficacy of agrochemicals.[3][4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation. This increased metabolic stability often translates to a longer biological half-life and improved therapeutic or protective efficacy.[3][4]

When appended to a pyridine ring, these properties are synergistically combined with the unique characteristics of the pyridine moiety itself, creating a scaffold with broad applicability in bioactive compound design.[1][2]

Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives is a rich and evolving field of organic chemistry. Two principal strategies dominate the landscape: the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from a trifluoromethyl-containing building block. A historically significant and industrially relevant third approach involves the halogen exchange of a trichloromethylpyridine precursor.

Halogen Exchange: From Trichloromethyl to Trifluoromethyl

One of the most established methods for introducing a trifluoromethyl group onto a pyridine ring is through the fluorination of a corresponding trichloromethylpyridine.[5] This halogen exchange reaction is typically performed using hydrogen fluoride (HF) and can be conducted in either the liquid or vapor phase.

Vapor-phase fluorination is particularly suited for large-scale industrial production.[5] The process involves passing the trichloromethylpyridine substrate, often in the presence of a catalyst, through a high-temperature reactor with a stream of anhydrous hydrogen fluoride.

Causality Behind Experimental Choices: The high temperatures (typically >300°C) are necessary to provide the activation energy for the cleavage of the strong C-Cl bonds and the formation of the even stronger C-F bonds.[5] The use of a catalyst, often a metal fluoride such as iron fluoride, facilitates the halogen exchange process, increasing the reaction rate and yield.[5] The reaction can be performed as a stepwise process of chlorination followed by fluorination, or as a simultaneous vapor-phase chlorination/fluorination.[5] The latter has the advantage of being a one-step process, but can lead to a mixture of products requiring careful control of reaction parameters like temperature and reactant ratios to achieve the desired product selectivity.[5]

The following is a representative, generalized protocol for the synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, from 3-picoline via a simultaneous chlorination/fluorination process.

Materials:

-

3-picoline

-

Chlorine gas

-

Anhydrous hydrogen fluoride

-

Transition metal-based catalyst (e.g., iron fluoride) on a solid support

Equipment:

-

Vapor-phase reactor system with a catalyst fluidized-bed and an empty phase for further reaction/equilibration

-

High-temperature furnace

-

Gas flow controllers

-

Condensation and collection system for the product

-

Scrubber for acidic off-gases

Procedure:

-

The catalyst is loaded into the fluidized-bed section of the reactor.

-

The reactor is heated to the target temperature, typically in the range of 300-500°C.

-

A gaseous stream of 3-picoline, chlorine, and anhydrous hydrogen fluoride is introduced into the reactor. The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product and minimize the formation of by-products.

-

In the initial phase of the reactor, the methyl group of 3-picoline undergoes chlorination and subsequent fluorination to form 3-(trifluoromethyl)pyridine.

-

As the reaction mixture proceeds through the reactor, nuclear chlorination of the pyridine ring occurs, predominantly at the 2- and 6-positions.

-

The product stream exiting the reactor is cooled to condense the organic products.

-

The crude product is collected and typically contains a mixture of 2-chloro-5-(trifluoromethyl)pyridine, 2,6-dichloro-5-(trifluoromethyl)pyridine, and other chlorinated isomers.

-

The desired 2-chloro-5-(trifluoromethyl)pyridine is isolated and purified by fractional distillation.

Self-Validating System: The progress of the reaction and the composition of the product stream are monitored in real-time using online gas chromatography (GC). The reaction conditions (temperature, flow rates, reactant ratios) are adjusted based on the GC analysis to maintain optimal production of the target compound. The final product is characterized by GC-MS and NMR to confirm its identity and purity.

Ring Construction from Trifluoromethylated Building Blocks

An alternative and highly versatile approach to trifluoromethylpyridine derivatives is the construction of the pyridine ring itself from acyclic precursors that already contain the trifluoromethyl group. This strategy often provides excellent control over the regiochemistry of the final product.

Causality Behind Experimental Choices: This "bottom-up" approach is particularly valuable for accessing substitution patterns that are difficult to achieve through direct functionalization of a pre-formed pyridine ring. The choice of the trifluoromethyl-containing building block and the cyclization strategy dictates the final substitution pattern of the pyridine ring. Common building blocks include trifluoroacetoacetates and trifluoromethyl-β-diketones.

The following protocol outlines the synthesis of 4-trifluoromethyl nicotinic acid, a key intermediate for the insecticide flonicamid, using a cyclocondensation approach.[1]

Materials:

-

Ethyl trifluoroacetoacetate

-

Cyanoacetamide

-

Organic base (e.g., piperidine or triethylamine)

-

Thionyl chloride

-

Aminoacetonitrile hydrochloride

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Apparatus for filtration and recrystallization

Procedure:

-

Synthesis of 4-trifluoromethyl nicotinic acid:

-

In a round-bottom flask, ethyl trifluoroacetoacetate, cyanoacetamide, and a catalytic amount of an organic base are dissolved in a suitable solvent (e.g., ethanol).

-

The mixture is heated at reflux for a specified period, typically several hours, to drive the cyclocondensation reaction.

-

Upon cooling, the product, 2-hydroxy-4-(trifluoromethyl)nicotinonitrile, often precipitates and can be collected by filtration.

-

The nicotinonitrile is then hydrolyzed to the corresponding nicotinic acid, for example, by heating with a strong acid or base.

-

-

Synthesis of Flonicamid:

-

The 4-trifluoromethyl nicotinic acid is converted to its more reactive acid chloride by treating it with thionyl chloride. The reaction is typically refluxed for 2-3 hours.[1]

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting 4-trifluoromethyl nicotinoyl chloride is then reacted with aminoacetonitrile hydrochloride in the presence of a base to neutralize the HCl formed during the reaction, yielding flonicamid.[1][2]

-

The crude flonicamid is purified by recrystallization.

-

Self-Validating System: The identity and purity of the intermediates and the final product are confirmed at each stage using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, and MS). The yield of each step is calculated to assess the efficiency of the process.

The Influence of the Trifluoromethyl Group on Pyridine Reactivity

The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Activation towards Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. The addition of a strongly electron-withdrawing -CF3 group further depletes the electron density of the ring, significantly activating it towards SNAr.[6][7] This activation is most pronounced when the -CF3 group is positioned ortho or para to a leaving group (such as a halogen), as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the trifluoromethyl group through resonance.[8]

Causality Behind Experimental Choices: This principle is exploited in the synthesis of many biologically active trifluoromethylpyridine derivatives. For instance, in the synthesis of the herbicide fluazifop-butyl, a key step involves the SNAr reaction between 2-chloro-5-(trifluoromethyl)pyridine and hydroquinone.[9] The -CF3 group at the 5-position activates the chlorine at the 2-position for displacement by the nucleophilic phenoxide.

Diagram: Mechanism of SNAr on a Trifluoromethylpyridine

Caption: SNAr mechanism on a trifluoromethyl-activated pyridine ring.

Applications in Agrochemicals

Trifluoromethylpyridine derivatives are integral components of numerous modern agrochemicals, including herbicides, fungicides, and insecticides.[1][2]

Herbicides: The Case of Fluazifop-butyl

Fluazifop-butyl is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[1] Its active ingredient contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety.

Fluazifop-butyl itself is a pro-herbicide. After application, it is rapidly absorbed by the leaves of susceptible grasses and hydrolyzed to the active form, fluazifop acid.[10] This active metabolite is then translocated to the meristematic tissues, the sites of active growth.[1]

Fluazifop acid inhibits the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[1][2] By blocking ACCase, fluazifop disrupts the production of these vital lipids, leading to a cessation of growth and ultimately, the death of the weed.[1] The selectivity of fluazifop-butyl arises from differences in the structure and sensitivity of ACCase between susceptible grasses and tolerant broadleaf crops.[2]

Diagram: Fluazifop-butyl Mechanism of Action

Caption: Inhibition of ACCase by Fluazifop leads to weed death.

Applications in Pharmaceuticals

The advantageous properties imparted by the trifluoromethyl group have made trifluoromethylpyridine derivatives a highly sought-after scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology.[11]

Kinase Inhibitors: Targeting Deregulated Cell Signaling

Kinases are a class of enzymes that play a central role in cell signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The trifluoromethylpyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.

While specific SAR is target-dependent, some general principles have emerged from the study of trifluoromethylpyridine-based kinase inhibitors:

-

The Trifluoromethyl Group: The position of the -CF3 group on the pyridine ring is critical for activity and selectivity. It often occupies a hydrophobic pocket in the kinase active site and its strong electron-withdrawing nature can influence the hydrogen bonding interactions of the pyridine nitrogen.[12]

-

The Pyridine Nitrogen: The nitrogen atom of the pyridine ring frequently acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase active site.

-

Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. For example, amino groups can act as hydrogen bond donors, while larger hydrophobic groups can be used to probe deeper into the active site.

Table 1: Examples of Trifluoromethylpyridine-based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase(s) | Key Structural Features | Reference |

| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) | PI3K/mTOR | 2-amino-4-(trifluoromethyl)pyridine moiety | [13] |

| Diaminopyrimidine Derivatives | PYK2 | Trifluoromethylpyrimidine core | [14] |

| o-Amino-arylurea Derivatives | KDR | 1-(4-chloro-3-(trifluoromethyl)phenyl) urea scaffold | [4] |

PQR309 (bimiralisib) is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that has been investigated as a clinical candidate in oncology.[13] Its structure features a 2-amino-4-(trifluoromethyl)pyridine moiety. X-ray crystallography has revealed that the amino group of this moiety forms crucial hydrogen bonds with aspartate residues in the active site of PI3Kγ.[12] The trifluoromethyl group is believed to contribute to the overall binding affinity and favorable physicochemical properties of the molecule.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives have firmly established themselves as a versatile and highly valuable class of compounds in both the agrochemical and pharmaceutical industries. Their synthesis, while often requiring specialized conditions, is well-understood, with robust industrial-scale processes in place for key intermediates. The unique electronic and steric properties of the trifluoromethyl group, when combined with the pyridine scaffold, provide a powerful platform for the design of highly active and metabolically stable molecules.

The future of trifluoromethylpyridine chemistry will likely focus on several key areas:

-

Development of Novel Synthetic Methodologies: While existing methods are effective, the development of more efficient, sustainable, and regioselective synthetic routes will continue to be an active area of research. This includes the exploration of new catalysts and direct C-H trifluoromethylation techniques.

-

Expansion of Biological Targets: The proven success of trifluoromethylpyridines in inhibiting kinases will undoubtedly spur further exploration of this scaffold against other enzyme classes and receptor targets.

-

Fine-tuning of Pharmacokinetic Properties: A deeper understanding of the structure-property relationships will enable the more precise tuning of ADME (absorption, distribution, metabolism, and excretion) properties, leading to the development of safer and more effective drugs and agrochemicals.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

-

FLUAZIFOP-P-BUTYL. Invasive.org. [Link]

- Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.

-

Trifluoromethylpyridine Derivatives: Enhancing Agrochemical Efficacy. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Fluazifop. Wikipedia. [Link]

- Synthesis method of flonicamid.

- The synthetic method of flonicamid.

-

Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd. [Link]

- Preparation method of flonicamid.

-

Applications of trifluoromethyl pyridine. Huimeng Bio-tech. [Link]

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. [Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters. [Link]

- Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide.